molecular formula C22H22N2OS B2584186 4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 361470-62-4

4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2584186
CAS No.: 361470-62-4
M. Wt: 362.49
InChI Key: NHCMKBJKAXCJTB-UHFFFAOYSA-N
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Description

4-Benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide moiety linked to a 6-methyl-4,5,6,7-tetrahydrobenzothiazole core. This structure places it within a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery research. The tetrahydrobenzothiazole scaffold is known for its rigid, planar structure and electronic properties, which facilitate diverse interactions with biological targets . Benzothiazole derivatives, particularly those incorporating benzamide linkages, have demonstrated a broad spectrum of promising biological activities in scientific research. A primary area of investigation is their potent antimicrobial activity . Recent studies have shown that novel benzothiazole-based compounds exhibit significant efficacy against strains of Staphylococcus aureus (S. aureus), with some derivatives displaying minimum inhibitory concentration (MIC) values superior to standard drugs like ampicillin and sulfadiazine . The mechanism of action for this activity is often linked to the inhibition of the bacterial dihydropteroate synthase (DHPS) enzyme , a key target in the folate biosynthesis pathway . Furthermore, the benzothiazole nucleus is a recognized pharmacophore in the search for new anti-tubercular agents to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . Researchers utilize such compounds to probe essential biological pathways and develop novel therapeutic strategies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is not for human or veterinary use.

Properties

IUPAC Name

4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c1-15-7-12-19-20(13-15)26-22(23-19)24-21(25)18-10-8-17(9-11-18)14-16-5-3-2-4-6-16/h2-6,8-11,15H,7,12-14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCMKBJKAXCJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-benzylbenzoyl chloride with 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or benzothiazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole moiety can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues with Varied Benzamide Substituents

The substitution pattern on the benzamide moiety significantly influences physicochemical and biological properties. For instance:

  • 4-Fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (BG15234, CAS 313500-22-0) differs only in the para-substituent (fluoro vs. benzyl).
  • N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, MW 348.39) replaces the tetrahydrobenzothiazole with a thiadiazole-isoxazole hybrid, resulting in a planar, fully aromatic system with reduced conformational flexibility. This structural change correlates with a lower melting point (160°C vs. unmeasured for the target compound) and distinct IR carbonyl stretching frequencies (1606 cm⁻¹) .

Table 1: Substituent Effects on Benzamide Derivatives

Compound Name Substituent Core Structure Molecular Weight Key Spectral Data (IR C=O)
Target Compound 4-Benzyl Tetrahydrobenzothiazole ~362* Not reported
BG15234 4-Fluoro Tetrahydrobenzothiazole 290.36 Not reported
Compound 6 None Thiadiazole-isoxazole 348.39 1606 cm⁻¹
Amisulpride Methanesulfonyl Pyrrolidine 369.48 Not applicable

*Estimated based on structural analogy.

Heterocyclic Core Modifications

The tetrahydrobenzothiazole core distinguishes the target compound from derivatives with fully aromatic or alternative heterocycles:

  • Thiadiazole Derivatives (e.g., Compound 8a ): Pyridine-thiadiazole hybrids (e.g., 8a, MW 414.49) exhibit higher melting points (290°C) due to extended conjugation and rigidity. These compounds show distinct NMR patterns (e.g., aromatic proton multiplicity at δ 7.47–8.39 ppm) compared to the target’s partially saturated core .
  • Neuroleptic Benzamides (e.g., Amisulpride ): These feature non-thiazole heterocycles (e.g., pyrrolidine), reducing steric hindrance and altering target selectivity (e.g., dopamine receptor antagonism).
Pharmacological Profile and Target Specificity

Benzothiazole-containing compounds, such as those in (e.g., Cpd B and Cpd C), inhibit LMWPTPs, suggesting the target compound may share similar enzymatic targets .

Analytical Differentiation Challenges

Forensic differentiation of benzamide derivatives is complicated by structural similarities . However, the target compound’s benzyl group generates distinct analytical signatures:

  • NMR : The benzyl CH2 group (δ ~3.8–4.2 ppm) and aromatic protons (δ ~7.2–7.5 ppm) differ from fluorinated or sulfonamide analogs.
  • Mass Spectrometry : Key fragments (e.g., m/z 105, 77) align with benzamide derivatives, but the benzyl moiety introduces unique cleavage patterns .

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